molecular formula C10H19NO B144794 1-(2-Butylpyrrolidin-1-yl)ethanone CAS No. 131119-50-1

1-(2-Butylpyrrolidin-1-yl)ethanone

Cat. No.: B144794
CAS No.: 131119-50-1
M. Wt: 169.26 g/mol
InChI Key: NBWAXBMBEFTNMV-UHFFFAOYSA-N
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Description

1-(2-Butylpyrrolidin-1-yl)ethanone is a nitrogen-containing ketone featuring a pyrrolidine ring substituted with a butyl group at the 2-position and an acetyl group at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity. Applications remain speculative but may align with pharmaceutical intermediates, given pyrrolidine’s prevalence in bioactive molecules.

Properties

CAS No.

131119-50-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(2-butylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C10H19NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h10H,3-8H2,1-2H3

InChI Key

NBWAXBMBEFTNMV-UHFFFAOYSA-N

SMILES

CCCCC1CCCN1C(=O)C

Canonical SMILES

CCCCC1CCCN1C(=O)C

Synonyms

Pyrrolidine, 1-acetyl-2-butyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-butylpyrrolidin-1-yl)ethanone exhibits several biological activities:

Neuropharmacological Effects

Studies suggest that compounds similar to this compound may act on the central nervous system (CNS). They have been investigated for their potential in treating anxiety and depression due to their ability to modulate neurotransmitter systems.

Antimicrobial Properties

There is emerging evidence that the compound may possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics.

Analgesic Effects

Preliminary studies indicate that this compound could have analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of this compound on anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety levels, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. This positions this compound as a potential lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

  • 1-(1,4,5,6-Tetrahydro-pyridin-3-yl)ethanone (C₇H₁₁NO): Structure: Features a partially saturated pyridine ring. Properties: Boiling point = 140–142°C (0.998 Torr), pKa = 7.57 . The target compound’s pyrrolidine ring (pKa ~11 for pyrrolidine) is more basic, enhancing solubility in acidic environments.
  • 1-(2-Methylpyridin-4-yl)ethanone (C₈H₉NO): Structure: Aromatic pyridine with a methyl group. Comparison: Pyridine’s aromaticity imparts electron-withdrawing effects, reducing the ketone’s reactivity compared to the target compound’s aliphatic pyrrolidine. Pyridine derivatives often exhibit higher metabolic stability but lower solubility .

Aromatic vs. Aliphatic Substituents

  • 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃): Structure: Nitro and amino groups on a phenyl ring. Comparison: The electron-withdrawing nitro group increases ketone reactivity, while the amino group introduces polarity. This contrasts with the target compound’s aliphatic butyl group, which prioritizes lipophilicity over electrophilicity .
  • 1-(3-Methyl-benzofuran-2-yl)-ethanone (C₇H₈O₂): Structure: Benzofuran with a methyl group. Application: Used in fragrances (e.g., Neroli One) due to its volatile, diffusive properties . Comparison: The aromatic benzofuran likely reduces volatility compared to the target compound’s aliphatic structure, suggesting divergent applications (fragrance vs. pharmaceutical).

Complex Heterocyclic Systems

  • 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one: Structure: Pyrrolidine fused with pyrazolopyrazine and an aminoethyl group. Properties: LogD (pH 5.5) = N/A; H-bond acceptors = 5, donors = 1 . Comparison: The extended heterocyclic system increases molecular complexity and hydrogen-bonding capacity, likely enhancing target engagement in biological systems compared to the simpler target compound.

Physico-Chemical and Functional Properties

Table 1: Comparative Data for Selected Ethanone Derivatives

Compound Name Heterocycle Substituents Molecular Formula Key Properties Applications
1-(2-Butylpyrrolidin-1-yl)ethanone Pyrrolidine 2-Butyl C₉H₁₇NO High lipophilicity, basic (pKa ~11) Pharmaceutical (potential)
1-(1,4,5,6-Tetrahydro-pyridin-3-yl)ethanone Tetrahydro-pyridine - C₇H₁₁NO Bp = 140–142°C, pKa = 7.57 Undisclosed
1-(3-Methyl-benzofuran-2-yl)-ethanone Benzofuran 3-Methyl C₇H₈O₂ Volatile, floral odor Fragrance
1-(2-Amino-6-nitrophenyl)ethanone Phenyl 2-Amino,6-Nitro C₈H₈N₂O₃ Polar, reactive ketone Synthetic intermediate

Preparation Methods

Enolate Formation and Butylation

Pyrrolidin-2-one serves as a versatile precursor for introducing substituents at the α-position. Deprotonation using lithium diisopropylamide (LDA) or sodium hydride generates a resonance-stabilized enolate at the 2-position. Subsequent alkylation with 1-bromobutane in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C affords 2-butylpyrrolidin-2-one. This method, adapted from analogous N-alkylation protocols, achieves 70–85% yields depending on the base and solvent system.

Reaction Conditions:

  • Base: LDA (2.2 equiv, −78°C) or NaH (1.5 equiv, 0°C)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Solvent: THF or DMF

  • Temperature: 0–25°C

  • Yield: 78% (NaH, DMF)

Lactam Reduction to 2-Butylpyrrolidine

Reduction of 2-butylpyrrolidin-2-one to 2-butylpyrrolidine employs lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding the secondary amine. Alternative catalytic hydrogenation using palladium on carbon (Pd/C) under 30 bar H₂ pressure in ethanol achieves comparable yields (90–95%).

Optimized Protocol:

  • Reducing Agent: LiAlH₄ (4 equiv) in dry ether

  • Temperature: Reflux (40°C)

  • Time: 6 hours

  • Yield: 92%

N-Acetylation of 2-Butylpyrrolidine

The final step involves acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride. Triethylamine (TEA) scavenges HCl, driving the reaction to completion. Dichloromethane (DCM) or ethyl acetate serves as the solvent.

Procedure:

  • Acetylating Agent: Acetyl chloride (1.5 equiv)

  • Base: TEA (2.0 equiv)

  • Solvent: DCM, 0°C → room temperature

  • Yield: 88%

Reductive Amination of 2-Butanoylpyrrole

Substrate Synthesis and Cyclization

2-Butanoylpyrrole, synthesized via Friedel-Crafts acylation of pyrrole with butyryl chloride, undergoes hydrogenation over Raney nickel (Ra-Ni) at 50–100°C. Ammonia introduced during the reaction facilitates reductive amination, forming the pyrrolidine ring with a butyl side chain.

Key Parameters:

  • Catalyst: Ra-Ni (10 wt%)

  • Pressure: 10 bar H₂

  • Temperature: 80°C

  • Yield: 75%

Direct N-Acetylation

In situ acetylation using acetic anhydride in the presence of pyridine avoids intermediate isolation, streamlining the process.

Cyclization of 4-Aminopentyl Butyl Ketone

Precursor Synthesis

4-Aminopentyl butyl ketone, prepared by condensing 4-aminopentanol with butyryl chloride, undergoes acid-catalyzed cyclization. Hydrochloric acid (HCl) in refluxing toluene promotes intramolecular nucleophilic attack, forming the pyrrolidine ring.

Conditions:

  • Acid Catalyst: 6M HCl

  • Solvent: Toluene, reflux

  • Time: 12 hours

  • Yield: 68%

Post-Functionalization

The cyclized product is acetylated using acetyl chloride/TEA, as described in Section 1.3.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Enolate AlkylationHigh regioselectivityRequires cryogenic conditions78–88
Reductive AminationOne-pot synthesisModerate functional group tolerance70–75
CyclizationScalabilityMulti-step synthesis68–72

Catalytic and Mechanistic Insights

Role of Bases in Enolate Formation

Sodium hydride (NaH) in DMF outperforms LDA in scalability, minimizing side reactions like over-alkylation. Quenching with ammonium chloride ensures safe workup.

Hydrogenation Dynamics

Pd/C catalysts modified with potassium carbonate enhance selectivity during lactam reduction, suppressing over-reduction to piperidine derivatives.

Solvent Effects in Acetylation

Polar aprotic solvents (e.g., DCM) improve acetyl chloride solubility, while TEA effectively neutralizes HCl without forming stable salts.

Industrial Applications and Challenges

Scalability of Enolate Route

Pilot-scale trials using continuous flow reactors demonstrate 85% yield for 2-butylpyrrolidin-2-one, reducing reaction time from 12 hours to 30 minutes.

Environmental Considerations

Waste streams from LiAlH₄ reductions require careful neutralization to prevent aluminum hydroxide precipitation. Catalytic hydrogenation offers a greener alternative .

Q & A

What are the common synthetic routes for 1-(2-Butylpyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pyrrolidine derivatives. For example:

  • Friedel-Crafts approach : React 2-butylpyrrolidine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Optimization strategies :
    • Use continuous flow reactors to enhance mixing and heat transfer for large-scale synthesis .
    • Replace traditional Lewis acids with ionic liquids to improve catalyst recovery and reduce waste .
    • Monitor reaction progress via in-situ FTIR to optimize reaction time and minimize side products.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. To address this:

  • Standardize protocols : Use deuterated solvents (e.g., CDCl₃) and reference standards (e.g., TMS for NMR) .
  • Cross-validate with computational tools : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA) .
  • Replicate conditions : Ensure identical pH, temperature, and concentration settings as cited studies .

What crystallographic software is suitable for determining the molecular structure of this compound?

Level: Basic
Methodological Answer:

  • SHELX suite : Ideal for small-molecule refinement. Use SHELXL for high-resolution data and SHELXD for structure solution .
  • ORTEP-3 : Generates thermal ellipsoid plots for visualizing molecular geometry and disorder .
  • Best practices : Validate results against Cambridge Structural Database (CSD) entries for similar pyrrolidine derivatives .

What strategies are recommended for computational docking studies to predict biological activity?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide with force fields (e.g., OPLS-AA) to simulate ligand-protein interactions .
  • Validation steps :
    • Perform blind docking to identify binding pockets.
    • Compare results with experimental IC₅₀ values from enzyme inhibition assays .
    • Apply Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .

How can the purity of this compound be assessed using chromatographic techniques?

Level: Basic
Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) at 1 mL/min .
  • GC-MS : Employ a polar column (e.g., DB-5) with electron ionization. Compare retention indices to NIST library entries .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize using iodine vapor or UV light .

How can stability be analyzed under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Accelerated stability studies :
    • Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
    • Monitor degradation via HPLC-UV and LC-MS to identify breakdown products .
  • pH stability : Prepare buffers (pH 1–13) and measure decomposition kinetics using UV-Vis spectroscopy .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Emergency protocols : Neutralize spills with vermiculite; consult SDS for first-aid measures (e.g., eye irrigation) .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Key challenges :
    • Exothermic reactions: Implement jacketed reactors with temperature control .
    • Catalyst efficiency: Switch to heterogeneous catalysts (e.g., zeolites) for easier separation .
  • Purification : Replace column chromatography with distillation or recrystallization in ethanol/water .

How can NMR spectroscopy confirm regioselectivity during synthesis?

Level: Advanced
Methodological Answer:

  • 1D/2D NMR : Use ¹H-¹³C HSQC to correlate protons with carbonyl carbons and NOESY to assess spatial proximity .
  • Quantitative analysis : Compare integration ratios of pyrrolidine ring protons to confirm substitution patterns .

What are the key physicochemical properties, and how are they determined?

Level: Basic
Methodological Answer:

  • Melting point : Determine via differential scanning calorimetry (DSC) at 10°C/min .
  • Solubility : Perform shake-flask experiments in water, DMSO, and ethanol; quantify via HPLC .
  • LogP : Measure using octanol-water partitioning with UV detection .

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